Cas no 50712-64-6 (Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester)

50712-64-6 structure
Productnaam:Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester
Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester
- ethyl 2-(4-nitrophenyl)propanoate
- ethyl 2-(4-nitrophenyl)propionate
- 50712-64-6
- GMOOHUQPPFJAQB-UHFFFAOYSA-N
- ethyl2-(4-nitrophenyl)propanoate
- SCHEMBL4136472
- ethyl alpha-(4-nitrophenyl)-propionate
- DTXSID50964961
- CS-0312121
- 2-(4-Nitro-phenyl)-propionic acid ethyl ester
- NS00057857
- F80345
- EINECS 256-732-8
- FT-0737290
- ethyl (+/-)-2-(4-nitrophenyl)propionate
-
- Inchi: InChI=1S/C11H13NO4/c1-3-16-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3
- InChI-sleutel: GMOOHUQPPFJAQB-UHFFFAOYSA-N
- LACHT: CCOC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 223.08449
- Monoisotopische massa: 223.084
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 253
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.1Ų
- Oppervlakte lading: 0
- XLogP3: 2.5
- Aantal tautomers: nothing
Experimentele eigenschappen
- Dichtheid: 1.188
- Kookpunt: 320.6°C at 760 mmHg
- Vlampunt: 134.5°C
- Brekindex: 1.529
- PSA: 69.44
Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382791-1g |
Ethyl 2-(4-nitrophenyl)propanoate |
50712-64-6 | 98% | 1g |
¥1778.00 | 2024-05-11 |
Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester Gerelateerde literatuur
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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